

Spectral Data Analysis of 6-Iodo-1H-indol-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Iodo-1H-indol-4-amine

Cat. No.: B1343685

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **6-Iodo-1H-indol-4-amine** (CAS No. 885520-58-1). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of data reported for a closely related isomer and predicted values derived from analogous compounds. This guide is intended to support research, drug development, and scientific endeavors by providing detailed spectral information, experimental methodologies, and a logical workflow for spectral analysis.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for **6-Iodo-1H-indol-4-amine**. These values are based on data from structurally similar compounds, including 4-iodo-1H-indol-6-amine, and general principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **6-Iodo-1H-indol-4-amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.5	br s	1H	N1-H
~7.1 - 7.3	m	1H	H-2
~6.8 - 7.0	d	1H	H-7
~6.6 - 6.8	t	1H	H-3
~6.4 - 6.6	d	1H	H-5
~3.5 - 4.5	br s	2H	N4-H ₂

Predicted data is based on general indole and aniline chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for **6-Iodo-1H-indol-4-amine**

Chemical Shift (δ) ppm	Assignment
~145 - 150	C-4
~135 - 140	C-7a
~125 - 130	C-3a
~120 - 125	C-2
~115 - 120	C-5
~110 - 115	C-7
~100 - 105	C-3
~80 - 85	C-6

Predicted data is based on general indole and aniline chemical shifts.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **6-Iodo-1H-indol-4-amine**

m/z	Interpretation
258	[M] ⁺ (Molecular Ion)
131	[M-I] ⁺
104	[M-I-HCN] ⁺

Molecular weight of **6-Iodo-1H-indol-4-amine** is 258.06 g/mol .

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **6-Iodo-1H-indol-4-amine**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400 - 3200	N-H (amine and indole)	Stretching
3100 - 3000	C-H (aromatic)	Stretching
1620 - 1580	N-H	Bending
1500 - 1400	C=C (aromatic)	Stretching
1350 - 1250	C-N	Stretching
~500	C-I	Stretching

Predicted data based on typical vibrational frequencies for functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, MS, and IR spectral data for organic compounds like **6-Iodo-1H-indol-4-amine**.

NMR Spectroscopy

A sample of 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry

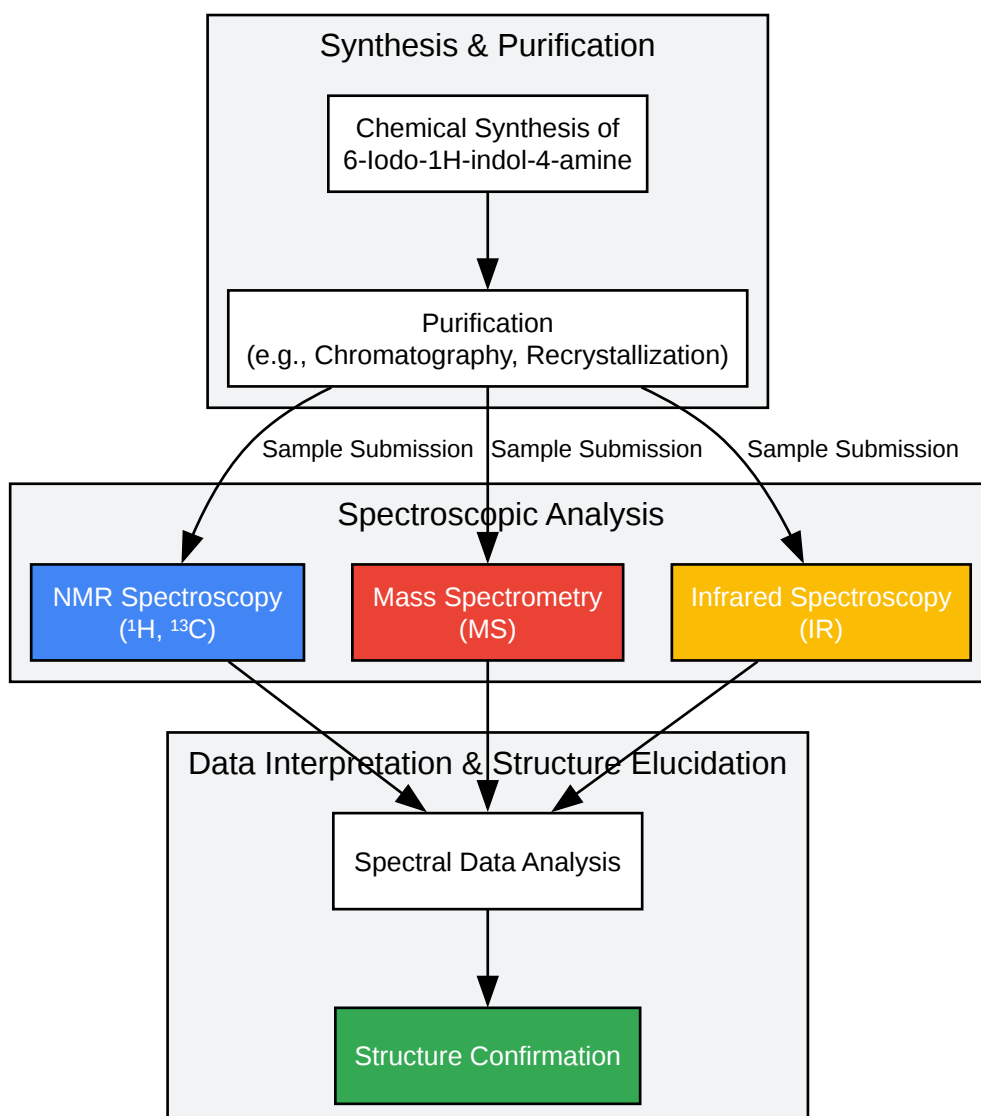
Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ion source. The instrument would be scanned over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal, or mixed with KBr to form a pellet. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of **6-Iodo-1H-indol-4-amine**. For definitive structural confirmation, it is recommended to acquire experimental spectra of a purified sample.

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